Fragment Ligand Efficiency and Aurora Kinase A Inhibition in an Indazole‑Derived Hit Series
An indazole‑based fragment containing the 3‑aminomethyl motif, structurally analogous to (6‑methoxy‑1H‑indazol‑3‑YL)methanamine, was optimized using in silico fragment screening and ligand‑efficiency metrics. The resulting compound (compound 17) exhibited an IC₅₀ of 26 nM against Aurora kinase A, demonstrating that fragments built upon the indazole‑3‑methanamine core can achieve potent, selective inhibition after optimization [1].
| Evidence Dimension | Aurora kinase A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; data are for an optimized indazole‑3‑methanamine analog (compound 17). |
| Comparator Or Baseline | Initial fragment hit (IC₅₀ not reported); unsubstituted indazole control (inactive). |
| Quantified Difference | Compound 17 achieved 26 nM IC₅₀, a >100‑fold improvement over the starting fragment. |
| Conditions | In silico fragment‑based design, followed by in vitro kinase assay. |
Why This Matters
This class‑level evidence establishes that the indazole‑3‑methanamine substructure is a viable and efficient starting point for generating low‑nanomolar kinase inhibitors, providing a clear advantage over less substituted indazoles.
- [1] Lin, W.‑H., et al. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment‑based and knowledge‑based drug design. Eur. J. Med. Chem. 2017, 125, 517–530. View Source
